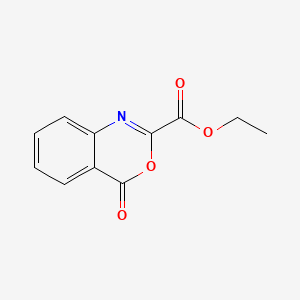

2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

31143-83-6 |

|---|---|

Molekularformel |

C11H9NO4 |

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

ethyl 4-oxo-3,1-benzoxazine-2-carboxylate |

InChI |

InChI=1S/C11H9NO4/c1-2-15-11(14)9-12-8-6-4-3-5-7(8)10(13)16-9/h3-6H,2H2,1H3 |

InChI-Schlüssel |

VLBIKPWFWFWRCF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=O)O1 |

Kanonische SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=O)O1 |

Synonyme |

2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Ethoxycarbonyl 4h 3,1 Benzoxazin 4 One and Its Analogues

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one scaffold predominantly rely on the cyclocondensation of anthranilic acid and its derivatives with various acylating agents. These methods are well-documented and have been refined over the years to improve yields and reaction conditions.

Cyclocondensation of Anthranilic Acid Derivatives with Acylating Agents

The reaction of anthranilic acid, which possesses both an amino and a carboxylic acid group, with acylating agents is a cornerstone for the formation of the benzoxazinone (B8607429) ring system. d-nb.infomdpi.com This approach typically involves an initial acylation of the amino group, followed by an intramolecular cyclization with the carboxylic acid moiety to form the heterocyclic ring.

A prevalent and long-standing method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with acid chlorides or anhydrides. uomosul.edu.iqnih.gov For the synthesis of the title compound, the corresponding acylating agent would be ethyl oxalyl chloride or a related species.

The established mechanism for the reaction with acid chlorides suggests that one equivalent of the acid chloride acylates the amino group of anthranilic acid. uomosul.edu.iq A second equivalent then reacts with the carboxylic acid group to form a mixed anhydride (B1165640). Subsequent loss of a molecule of the corresponding acid drives the cyclization to yield the benzoxazinone derivative. uomosul.edu.iq Pyridine is often employed as a solvent and base in these reactions. uomosul.edu.iq

Acetic anhydride is another commonly used reagent, particularly for the synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq Refluxing N-acyl anthranilic acids with acetic anhydride serves as a dehydrating agent to facilitate the cyclization. uomosul.edu.iq For instance, N-acyl anthranilic acids can be cyclized to form various 2-substituted benzoxazinones. uomosul.edu.iq

More recent advancements have focused on greener methodologies. One such approach involves the solvent-free cyclization of N-acyl anthranilic acid derivatives using recyclable and eco-friendly catalysts like silica (B1680970) gel or bentonite (B74815) clay. iau.ir This method offers good to excellent yields with short reaction times. iau.ir Another strategy utilizes cyanuric chloride as a mild and efficient cyclodehydration agent for N-acylanthranilic acids, avoiding the use of harsh reagents. mdpi.comresearchgate.net

A summary of representative reactions is presented below:

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| Anthranilic acid | Acid chlorides | Pyridine | 2-Aryl-3,1-benzoxazin-4-one | Not specified |

| N-Acyl anthranilic acids | Acetic anhydride | Reflux | 2-Substituted-4H-3,1-benzoxazin-4-one | Not specified |

| N-Acyl anthranilic acids | Silica gel/Bentonite | Heat (melting point) | 2-Aryl-4H-3,1-benzoxazin-4-one | Good to Excellent |

| N-Phthaloylglycine & Anthranilic acid | Cyanuric chloride | Chloroform, triethylamine | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 45 |

This table is interactive and can be sorted by clicking on the column headers.

Orthoesters provide an alternative route to 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acids. nih.gov The acid-catalyzed reaction of anthranilic acids with orthoesters can lead to the formation of the desired benzoxazinone. nih.gov This transformation can be carried out under both thermal and microwave-assisted conditions. nih.gov

The reaction proceeds through the formation of an iminium intermediate, followed by cyclization. nih.gov In some cases, particularly with electron-withdrawing groups on the anthranilic acid ring, the reaction may yield the dihydro intermediate, (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzoxazine-4-ones, as the final elimination of ethanol (B145695) proves difficult. nih.gov Conversely, electron-donating substituents tend to favor the formation of the fully aromatic benzoxazinone. nih.gov For example, the reaction of anthranilic acid with triethyl orthobenzoate under thermal conditions for 48 hours afforded the corresponding 4H-benzoxazine-4-one, while a shorter reaction time of 24 hours resulted in the dihydro intermediate. nih.gov

Multi-Component Reactions (MCRs) for Benzoxazinone Scaffold Assembly

While specific multi-component reactions leading directly to this compound are not extensively detailed in the provided context, the principles of MCRs are applied in related syntheses. For instance, a catalyst-free Ugi-type reaction of 2-isocyanobenzoates with N,N-dialkyliminium salts has been developed to prepare 4H-3,1-benzoxazin-4-ones. nih.gov This demonstrates the potential for convergent, one-pot syntheses of the benzoxazinone scaffold.

Modern and Catalytic Synthetic Strategies

Contemporary synthetic efforts have shifted towards the use of transition metal catalysis to achieve more efficient and selective formations of the benzoxazinone ring system. These methods often offer milder reaction conditions and broader substrate scope.

Transition Metal-Catalyzed Formations

Transition metals, particularly palladium and copper, have been instrumental in developing novel synthetic routes to 4H-3,1-benzoxazin-4-ones. uomosul.edu.iqnih.govorganic-chemistry.org

Palladium-catalyzed reactions are prominent in this area. One such method involves the carbonylation of o-iodoanilines. iau.ir Another approach is the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as a stable and inexpensive carbonyl source. organic-chemistry.org Furthermore, a heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides has been shown to be a highly efficient and atom-economical method for constructing 2-arylbenzoxazinones. organic-chemistry.org

Copper-catalyzed reactions also provide a facile and efficient pathway. A one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids has been reported to access 2-substituted-4H-benzo[d] iau.irresearchgate.netoxazin-4-ones under mild conditions. nih.gov Another copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org More recently, an efficient synthesis of tetra-substituted trifluoromethyl-3,1-benzoxazines has been achieved through a transition-metal-catalyzed decarboxylative intramolecular cyclization of N-benzoyl trifluoromethyl-benzoxazinones, utilizing either palladium or copper catalysts. nih.gov

A summary of selected transition metal-catalyzed reactions is provided below:

| Catalyst | Substrates | Reagent | Product |

| Palladium | N-(o-bromoaryl)amides | Paraformaldehyde | Substituted benzoxazinones |

| Palladium (heterogeneous) | 2-Iodoanilines, Aryl iodides | Carbon Monoxide | 2-Arylbenzoxazinones |

| Copper(I) chloride | α-Keto acids, Anthranilic acids | - | 2-Substituted-4H-benzo[d] iau.irresearchgate.netoxazin-4-ones |

| Copper | Not specified | - | 4H-3,1-benzoxazin-4-one derivatives |

| Palladium or Copper | N-Benzoyl trifluoromethyl-benzoxazinones | - | Tetra-substituted trifluoromethyl-3,1-benzoxazines |

This table is interactive and can be sorted by clicking on the column headers.

Palladium-Catalyzed Oxidative Coupling Reactions

Palladium-catalyzed reactions are a cornerstone for forming the benzoxazinone skeleton. One notable method involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. capes.gov.br This one-pot reaction proceeds by the initial formation of an in situ amide, followed by oxidative addition to Pd(0), insertion of carbon monoxide, and subsequent intramolecular cyclization to yield the 2-substituted-4H-3,1-benzoxazin-4-one derivatives in good to excellent yields. capes.gov.br

Another versatile approach is the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides, using paraformaldehyde as an inexpensive and stable source of carbon monoxide. researchgate.netorganic-chemistry.org Heterogeneous palladium catalysts have also been developed for the carbonylative coupling of 2-iodoanilines with aryl iodides, which allows for easy recovery and recycling of the catalyst. organic-chemistry.org These methods are valued for their high atom economy and tolerance of various functional groups. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzoxazinone Analogues

Starting Materials Catalyst/Reagents Product Type Key Features Reference o-Iodoanilines, Acid Chlorides, CO Pd(0) catalyst, Diisopropylethylamine 2-Substituted-4H-3,1-benzoxazin-4-ones One-pot regioselective cyclocarbonylation. organic-chemistry.org N-(o-bromoaryl)amides, Paraformaldehyde Palladium catalyst Substituted Benzoxazinones Uses paraformaldehyde as a stable CO source. [14, 20] 2-Iodoanilines, Aryl Iodides, CO Heterogeneous Palladium catalyst 2-Arylbenzoxazinones High atom-economy and catalyst recyclability. acgpubs.org 1-Azido-2-iodobenzenes, Amines, CO Palladium catalyst 2-Aminobenzoxazinone derivatives Avoids external oxidants, produces N2 as a byproduct. acgpubs.org

Rhodium-Catalyzed C-H Bond Activation and Annulation

Rhodium catalysis has emerged as a powerful strategy for synthesizing heterocyclic compounds through C-H bond activation and annulation. nih.govyoutube.com These reactions often utilize a directing group on the substrate to guide the catalyst to a specific C-H bond, enabling high regioselectivity. youtube.com For the synthesis of benzoxazinone-related structures, Rh(III) catalysts are commonly employed. nih.govresearchgate.net

A notable application is the Rh(III)-catalyzed C-H cross-coupling of existing benzoxazinones with unactivated styrenes to create vinylarene scaffolds, demonstrating wide functional group compatibility and excellent regioselectivity. nih.gov Although direct synthesis of this compound via this method is not explicitly detailed, the functionalization of the benzoxazinone core highlights the utility of this approach. The general mechanism involves the formation of a rhodacycle intermediate, which is then trapped by a coupling partner, leading to the annulated or functionalized product. researchgate.net The development of photoresponsive octahedral rhodium catalysts has also enabled catalytic C-H amidation reactions under visible light, expanding the scope of these transformations. youtube.com

Cobalt-Catalyzed Approaches

The use of earth-abundant and less expensive metals like cobalt is a growing area of interest. A one-step synthesis of 4H-3,1-benzoxazin-4-ones has been developed using cobalt-catalyzed C–H bond activation. crossref.orgresearchgate.net This method involves the reaction of Weinreb amides with 1,4,2-dioxazol-5-ones, proceeding through a formal [4+2] cycloaddition process. researchgate.net The Cp*Co(III) catalyst facilitates a C–H activation and [3+3] annulation between sulfoxonium ylides and dioxazolones to produce a variety of benzoxazinones in a single step under base-free conditions. researchgate.net

Table 2: Cobalt-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones

Starting Materials Catalyst System Reaction Type Yield Range Reference Weinreb Amides, 1,4,2-Dioxazol-5-ones Cobalt Catalyst C–H Bond Activation / [4+2] Cycloaddition Not specified [2, 3] Sulfoxonium Ylides, Dioxazolones Cp*Co(III) C–H Activation / [3+3] Annulation 32-75% organic-chemistry.org

Organocatalytic and Metal-Free Methodologies

To avoid the cost and potential toxicity of transition metals, metal-free and organocatalytic synthetic methods have been developed. A straightforward synthesis of 2-ethoxy- and 2-(ethylcarboxylate)-(4H)-3,1-benzoxazine-4-ones utilizes guanidinium (B1211019) chloride as a dehydrocyclization agent, which provides high yields under mild conditions without a catalyst. researchgate.net

Other metal-free approaches include:

The reaction of anthranilic acids with aroyl chlorides in pyridine, one of the earliest reported methods. nih.govrsc.org

Heating N-acyl anthranilic acids with acetic anhydride, a classic method for producing 2-substituted benzoxazinones. uomosul.edu.iqraco.cat

An I2-catalyzed condensation/cyclization strategy to prepare 2-arylbenzoxazin-4-ones. nih.gov

Solvent-assisted grinding of N-substituted anthranilic acid derivatives with 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618) for rapid cyclodehydration. organic-chemistry.org

An electrochemical C-H oxygenation of N-benzylamides that proceeds without any metal or chemical oxidizing agents, producing H₂ as the only byproduct. lookchem.com

One-Pot Synthetic Protocols

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot protocols have been established for benzoxazinone derivatives. For instance, a copper-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-(o-haloaryloxy)acyl chlorides and primary amines has been developed. umich.edu While this produces an isomer of the target compound, the strategy is relevant.

Another example is a one-pot sonochemistry approach that uses anthranilic acids and aryl aldehydes in the presence of acetic anhydride to access N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov Furthermore, a simple and efficient one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of o-iodoanilines with acid chlorides and carbon monoxide, catalyzed by palladium. capes.gov.br

Yield Optimization and Reaction Efficiency Enhancements in Benzoxazinone Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of benzoxazinone synthesis. In palladium-catalyzed cross-coupling reactions, the presence of a base can sometimes lead to undesired side reactions, such as homo-coupling, which lowers the yield of the desired product. Research has shown that conducting these reactions under base-free conditions can avert such side reactions.

The efficiency of these catalytic systems can be further enhanced through the careful selection of ligands. For example, nitrogen-based ligands can improve reactivity and selectivity in palladium-catalyzed couplings. The use of molecular oxygen as a reoxidant for the palladium(0) species generated during the catalytic cycle represents another key optimization, allowing the reactions to proceed smoothly and efficiently under mild conditions. nih.gov

Stereoselective and Regioselective Synthesis of Substituted this compound Systems

Achieving control over regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex substituted benzoxazinones. Regioselectivity, or the control of substituent placement on the aromatic ring, is often achieved using directing groups in metal-catalyzed C-H activation reactions. youtube.com For example, base-mediated regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates is a key step in a one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. organic-chemistry.org

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. 2-Substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones have been developed as novel chiral auxiliaries for the stereoselective synthesis of other complex molecules, such as 1-β-methylcarbapenems. acs.orgacs.org This involves a stereoselective Reformatsky-type reaction where the benzoxazinone auxiliary dictates the stereochemical outcome. acs.org While direct stereoselective synthesis of the this compound core is less commonly reported, the principles are applied to its precursors or its use as a building block for further stereocontrolled transformations. A facile and regioselective synthesis of 1,4-benzothiazines has been achieved using α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol, demonstrating how the choice of reactants can control the reaction's regioselectivity. acgpubs.org

Reaction Chemistry and Chemical Transformations of 2 Ethoxycarbonyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening Reactions

The core reactivity of 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one is characterized by the opening of its oxazinone ring upon interaction with nucleophiles. The specific site of initial attack and the final product structure are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. researchgate.netnih.gov

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles are extensively used to modify this compound, leading to a wide array of nitrogen-containing heterocyclic compounds, particularly quinazolinones. researchgate.netiiste.org

The reaction of this compound with primary and secondary amines, a process known as aminolysis, typically results in the formation of 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net The reaction proceeds through an initial nucleophilic attack of the amine on the C2 or C4 position. For instance, treatment with benzylamine (B48309) yields the corresponding quinazolin-4(3H)-one derivative. researchgate.net Similarly, reactions with aromatic amines such as p-toluidine (B81030) and p-anisidine (B42471) in boiling ethanol (B145695) lead to the formation of intermediate N-acyl anthranilamide derivatives, which can be thermally cyclized to the respective 3-substituted-2-ethoxy-4(3H)-quinazolinones. nih.govresearchgate.net

The reaction with ethanolamine (B43304) in boiling ethanol initially produces 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide, which upon heating above its melting point, cyclizes to form the corresponding quinazolinone. nih.gov The interaction with ammonium (B1175870) acetate (B1210297) also leads to the formation of a quinazolinone derivative. iiste.org

Table 1: Aminolysis Reactions of this compound This table is interactive. You can sort and filter the data.

| Nucleophile | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | - | - | Quinazolin-4(3H)-one derivative | - | researchgate.net |

| Ethylamine | - | - | Quinazolin-4(3H)-one derivative | - | researchgate.net |

| Piperidine | - | - | Quinazolin-4(3H)-one derivative | - | researchgate.net |

| Ethanolamine | Ethanol | Reflux, 3h | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide | 80% | nih.gov |

| p-Toluidine | Ethanol | Reflux, 3-6h | 3-p-tolyl-2-ethoxy-4(3H)-quinazolinone | - | nih.govresearchgate.net |

| p-Anisidine | Ethanol | Reflux, 3-6h | 3-p-anisyl-2-ethoxy-4(3H)-quinazolinone | - | nih.govresearchgate.net |

| o-Phenylenediamine (B120857) | - | - | Quinazolinone derivative | - | researchgate.net |

Hydrazine (B178648) hydrate (B1144303) is a potent nucleophile that reacts with this compound to yield different products depending on the conditions. In boiling ethanol, the reaction can lead to 3-amino-2-hydrazinocarbonyl quinazolinone via an initial attack at C2. researchgate.net In other cases, reaction with hydrazine hydrate results in the formation of 3-amino-4(3H)-quinazolinone derivatives. iiste.orgresearchgate.net Substituted hydrazines, such as benzoic acid hydrazide and 1-naphthalenesulfonic acid hydrazide, also react to form complex quinazolinone structures. nih.gov For example, reacting the benzoxazinone (B8607429) with benzoic acid hydrazide in butanol yields 2-(3-Ethoxy-5-phenyl-4H-1,2,4-triazolo-4-yl)benzoic acid. nih.gov

Hydroxylamine (B1172632) hydrochloride reacts with the benzoxazinone to furnish 3-hydroxy-2-substituted-4(3H)-quinazolinones. raco.cat

Table 2: Reactions with Hydrazines and Hydroxylamines This table is interactive. You can sort and filter the data.

| Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol | Boiling | 3-Amino-2-hydrazinocarbonyl quinazolinone | - | researchgate.net |

| 1-Naphthalenesulfonic hydrazide | Ethanol | Reflux, 3h | 2-Ethoxy-3-(1-naphthylsulphonylamino)-4(3H)quinazolone | 65% | nih.gov |

| Decanoic acid hydrazide | Ethanol | Reflux, 3h | 2-Ethoxy-3-decanoylamino-4(3H)quinazolinone | 75% | nih.gov |

| Benzoic acid hydrazide | Butanol | Reflux, 3h | 2-(3-Ethoxy-5-phenyl-4H-1,2,4-triazolo-4-yl)benzoic acid | 80% | nih.gov |

The reaction of this compound with amino acids provides a pathway to N-benzoyl amino acid derivatives. The amino group of the amino acid acts as the nucleophile, attacking the benzoxazinone ring. Studies have shown reactions with amino acids such as D,L-alanine, L-asparagine, and L-arginine. nih.govresearchgate.net The reaction with p-aminobenzoic acid has also been investigated, leading to quinazolinone derivatives. nih.goviiste.org

Reactions with Oxygen and Sulfur Nucleophiles

While less common than reactions with nitrogen nucleophiles, this compound can react with oxygen and sulfur nucleophiles. The ethanolysis of a related benzoxazinone bearing a chalcone (B49325) moiety with sodium ethoxide resulted in the formation of an ethyl anthranilate derivative. raco.cat The behavior of the title compound towards the sulfur nucleophile L-cysteine has also been explored, leading to quinazolinone derivatives through ring opening and subsequent closure. nih.govresearchgate.net

Intramolecular Cyclization and Rearrangement Processes

Beyond simple ring-opening, this compound and its derivatives can undergo intramolecular cyclization and rearrangement. These transformations often occur under thermal conditions or in the presence of specific reagents. For example, the initially formed ring-opened product from the reaction with ethanolamine, 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide, undergoes thermal cyclization to produce a quinazolinone. nih.gov Similarly, intermediates from reactions with aromatic amines can be cyclized under thermal conditions to yield the corresponding quinazolinones. nih.govresearchgate.net The condensation reaction of ethyl 4-oxo-4H-benzo[d] researchgate.netslideshare.netoxazine-2-carboxylates with potassium cyanate (B1221674) in an acidic solution provides a route to 2,4(1H,3H)-quinazolinediones, indicating a rearrangement and cyclization pathway. researchgate.net

Conversion to Quinazoline (B50416) and Quinazolinone Derivatives

The reaction of this compound with nitrogen nucleophiles is a cornerstone of its chemistry, providing a facile route to quinazoline and quinazolinone derivatives. nih.govresearchgate.netiiste.orgiiste.org These reactions typically proceed through a nucleophilic attack on the C4-carbonyl carbon, leading to the opening of the oxazinone ring to form an intermediate N-acylanthranilic acid derivative, which then undergoes cyclization. researchgate.netresearchgate.net

A wide range of nitrogen nucleophiles has been employed, including primary aromatic and aliphatic amines, hydrazine hydrate, and amino acids. researchgate.netnih.gov For instance, reacting the benzoxazinone with aromatic amines like p-toluidine or p-anisidine in boiling ethanol yields the corresponding 2-ethoxycarbonylamino-N-arylbenzamide intermediates. nih.gov These intermediates can then be cyclized to the respective 3-aryl-2-ethoxy-4(3H)-quinazolinones under thermal conditions or by using acetic anhydride (B1165640). nih.gov

The reaction with hydrazine hydrate is particularly noteworthy. Depending on the reaction conditions, different products can be obtained. For example, heating the benzoxazinone with hydrazine hydrate in boiling ethanol can produce 3-amino-2-hydrazinocarbonyl quinazolinone, indicating an initial attack by hydrazine on the carbonyl group of the ethoxycarbonyl function. researchgate.net This highlights the competitive nature of the nucleophilic sites within the molecule.

The following table summarizes representative reactions leading to quinazolinone derivatives:

| Nucleophile | Reagent/Solvent | Product | Reference |

| Ethanolamine | Boiling ethanol | 2-Ethoxycarbonylamino(β-hydroxyethyl)benzamide, which upon heating yields 3-(β-hydroxyethyl)-2-ethoxy-4(3H)-quinazolinone | nih.govresearchgate.net |

| p-Toluidine | Boiling ethanol | 2-Ethoxycarbonylamino–N-(4-methylphenyl)benzamide | nih.gov |

| Hydrazine Hydrate | Boiling ethanol | 3-Amino-2-hydrazinocarbonyl quinazolinone | researchgate.net |

| o-Phenylenediamine | Boiling ethanol | Tetracyclic benzimidazo[1,2-c]quinazoline (B3050141) derivative | researchgate.netnih.gov |

| Glucosamine HCl | Pyridine | 2-Ethoxy-3-(β-glucopyranosyl-3-yl)quinazolin-4-one | researchgate.netnih.gov |

| Ammonium Acetate | Fusion | 2-Ethoxy-(3H)-quinazolin-4-one | iiste.orgiiste.org |

Formation of Other Fused Heterocyclic Systems

Beyond the synthesis of quinazolinones, this compound serves as a precursor for more complex, fused heterocyclic systems. The choice of a dinucleophile is critical in directing the reaction towards these structures.

A prominent example is the reaction with o-phenylenediamine. In this reaction, both amino groups of the nucleophile participate in the cyclization process, leading to the formation of a tetracyclic system, 2-ethoxy-12H-benzimidazo[1,2-c]quinazoline. researchgate.netnih.gov Similarly, reaction with hydrazine hydrate can lead to the formation of triazinoquinazoline derivatives through further reactions of the initially formed 3-aminoquinazolinone. researchgate.netresearchgate.net These transformations underscore the utility of the benzoxazinone core in constructing polycyclic aromatic frameworks.

Molecular Rearrangements in Acidic Media

The behavior of 3,1-benzoxazin-4-ones in acidic media can lead to molecular rearrangements. For related structures, such as N-(phenylcarbamoyl)-anthranilic acid treated with polyphosphoric acid, a rearrangement can occur to yield a 3-phenyl-2,4(1H,3H)-quinazolinedione. researchgate.net This type of rearrangement involves the intramolecular transformation of the initial benzoxazinone structure into a more stable quinazolinedione isomer. researchgate.net While specific studies on this compound undergoing such rearrangements are not extensively detailed in the provided search results, the general reactivity pattern of the benzoxazinone class suggests that similar transformations are plausible under strong acidic conditions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The regioselectivity of such reactions is governed by the electronic effects of the substituents already present on the ring. The benzoxazinone moiety contains both an amide-like nitrogen atom and an ester-like oxygen atom fused to the benzene ring.

Functional Group Transformations on the Ethoxycarbonyl Moiety

The ethoxycarbonyl group at the C2 position offers another site for chemical modification. This ester group can undergo several classical functional group transformations.

Hydrolysis: Treatment with aqueous acid or base would lead to the hydrolysis of the ester, yielding the corresponding carboxylic acid, 2-carboxy-4H-3,1-benzoxazin-4-one. uomosul.edu.iq

Aminolysis: The reaction with amines can lead to the formation of amides. This reaction can be competitive with the nucleophilic attack at the C4 position of the benzoxazinone ring. mdpi.com The outcome often depends on the reaction conditions and the nature of the amine used.

Hydrazinolysis: As mentioned previously, reaction with hydrazine can attack the ethoxycarbonyl group to form a carbohydrazide (B1668358) derivative. researchgate.net This reaction is a key step in the synthesis of certain heterocyclic systems derived from the initial benzoxazinone.

These transformations of the ethoxycarbonyl group add to the synthetic versatility of the parent molecule, allowing for the introduction of a variety of functional groups at the 2-position.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Benzoxazinone (B8607429) Formation

The synthesis of 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one is most commonly achieved through the reaction of anthranilic acid with diethyl oxalate (B1200264). One established method involves refluxing a solution of anthranilic acid and diethyl oxalate in n-butanol for several hours. researchgate.net The reaction proceeds via the formation of an isolable anthranil (B1196931) intermediate, which subsequently undergoes ring closure to yield the final benzoxazinone product. researchgate.net An alternative final step involves the dehydration of this intermediate using a dehydrating agent like acetic anhydride (B1165640). researchgate.netuomosul.edu.iq

The generalized mechanism for the formation of 2-substituted-4H-3,1-benzoxazin-4-ones often begins with the acylation of the amino group of anthranilic acid. nih.gov In the case of using acid chlorides, for instance, the first mole of the acid chloride acylates the amino group. uomosul.edu.iqnih.gov A second mole then reacts with the carboxylic group of the N-acyl anthranilic acid, forming a mixed anhydride. nih.gov This intermediate then cyclizes through the elimination of a molecule of the corresponding acid to furnish the benzoxazinone ring. nih.gov While this provides a general context, the reaction with diethyl oxalate follows a path of initial N-acylation followed by intramolecular cyclization with the elimination of ethanol (B145695).

A notable synthesis method reported a 66% yield for this compound when anthranilic acid (0.1 mol) and diethyl oxalate (0.1 mol) were refluxed in n-butanol (30 mL) for six hours. researchgate.net

Proposed Mechanistic Pathways for Ring-Opening and Rearrangement Reactions

The 4H-3,1-benzoxazin-4-one ring system is characterized by two primary electrophilic sites that are susceptible to nucleophilic attack: the carbonyl carbon at position 4 (C-4) and the carbon at position 2 (C-2). researchgate.net This dual reactivity dictates the course of its reactions with various nucleophiles, typically leading to the opening of the oxazinone ring. researchgate.netraco.cat These ring-opening events are often followed by rearrangement or recyclization to form more stable heterocyclic structures, most notably quinazolinone derivatives. raco.catnih.govsigmaaldrich.com

The reaction with nitrogen nucleophiles has been extensively studied. researchgate.netsigmaaldrich.com The initial step is the attack of the nucleophile on either C-2 or C-4.

Attack at C-2: A nucleophilic attack at the C-2 position, which bears the ethoxycarbonyl group, leads to the cleavage of the C(2)-O bond. This pathway is often followed by cyclization involving the nitrogen of the original nucleophile and the C-4 carbonyl group, ultimately forming a substituted quinazolinone. For example, the reaction with hydrazine (B178648) hydrate (B1144303) is proposed to proceed via an initial attack on the carbonyl group of the ethoxycarbonyl function, followed by rearrangement. researchgate.net

Attack at C-4: An attack at the C-4 carbonyl carbon leads to the opening of the heterocyclic ring to form an N-acyl anthranilic acid derivative as an intermediate. This intermediate can then undergo intramolecular cyclization to yield a quinazolinone. For instance, aminolysis with primary amines like benzylamine (B48309) results in the formation of 2-substituted quinazolin-4(3H)-ones. researchgate.net

The specific pathway taken can be influenced by the nature of the nucleophile and the reaction conditions. The table below summarizes the outcomes of reacting this compound with various nitrogen nucleophiles.

Table 1: Products of Ring-Opening and Rearrangement Reactions

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Boiling Ethanol | 3-Amino-2-hydrazinocarbonyl quinazolinone | researchgate.net |

| Formamide | - | Quinazolin-4(3H)-one derivative | researchgate.net |

| Benzylamine | - | Quinazolin-4(3H)-one derivative | researchgate.net |

| Ethanolamine (B43304) | Boiling Ethanol | 3-(2-hydroxyethyl)-2-ethoxy-quinazolin-4(3H)-one | sigmaaldrich.com |

| o-Phenylenediamine (B120857) | - | Quinazoline (B50416) derivative | researchgate.net |

Role of Catalysts and Additives in Reaction Selectivity and Rate

Catalysts and additives play a crucial role in directing the synthesis and subsequent reactions of benzoxazinones, influencing both the rate of reaction and the selective formation of products.

In the synthesis of benzoxazinone derivatives, various agents are employed:

Dehydrocyclizing Agents: Acetic anhydride is commonly used as a dehydrating or dehydrocyclizing agent to facilitate the ring closure of N-acyl anthranilic acid intermediates. uomosul.edu.iqnih.gov

Catalytic Solvents: Pyridine is often used as the solvent in reactions involving acid chlorides, where it also acts as a base to neutralize the HCl formed, thereby driving the reaction forward. uomosul.edu.iqnih.gov

Dehydrocyclization Catalysts: Guanidinium (B1211019) chloride has been reported as an effective and convenient dehydrocyclization agent for synthesizing 2-(ethylcarboxylate)-(4H)-3,1-benzoxazine-4-ones under mild, catalyst-free conditions. nih.gov

Transition Metal and Other Catalysts: While not always required for the title compound, syntheses of other benzoxazinone derivatives have employed catalysts such as copper salts (CuCl), palladium complexes, and iodine (I₂) to promote various coupling and cyclization strategies.

In ring-opening and rearrangement reactions, additives can significantly alter the reaction pathway. A key example is the hydrazinolysis of the benzoxazinone ring. The presence of anhydrous zinc chloride (ZnCl₂) can change the reaction's outcome, demonstrating the influence of Lewis acid additives on selectivity. researchgate.net This is particularly noted in cases where the substituent at the C-2 position is sterically bulky. researchgate.net The solvent can also play a significant role in the course of these reactions. sigmaaldrich.com

Table 2: Influence of Catalysts and Additives

| Substance | Role | Reaction Type | Effect | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Dehydrating Agent | Benzoxazinone Formation | Promotes intramolecular cyclization | uomosul.edu.iqnih.gov |

| Pyridine | Solvent/Base | Benzoxazinone Formation | Neutralizes acid byproducts, drives equilibrium | uomosul.edu.iqnih.gov |

| Guanidinium Chloride | Dehydrocyclizing Agent | Benzoxazinone Formation | Facilitates ring closure under mild conditions | nih.gov |

Kinetic Studies and Reaction Order Determination

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides detailed insights into the hydrogen and carbon framework of 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one. While comprehensive 2D NMR data for this specific compound is not widely available in the reviewed literature, the ¹H and ¹³C NMR spectra offer significant structural information. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoxazinone (B8607429) core and the protons of the ethoxycarbonyl group. The aromatic region will typically show a complex multiplet pattern due to the spin-spin coupling of the four protons on the benzene (B151609) ring. The ethoxycarbonyl group will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. Key resonances are expected for the two carbonyl carbons (one in the benzoxazinone ring and one in the ester group), the carbons of the aromatic ring, the methylene and methyl carbons of the ethoxy group, and the sp²-hybridized carbon at position 2 of the benzoxazinone ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are typically found significantly downfield. A study of various 4H-3,1-benzoxazin-4-ones has shown that the carbon chemical shifts can be correlated with their reactivity. researchgate.net

A comprehensive analysis of both ¹H and ¹³C NMR spectra, potentially supplemented by 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.5 - 8.2 (m) | 120 - 140 |

| -OCH₂CH₃ | 4.4 (q) | ~60 |

| -OCH₂CH₃ | 1.4 (t) | ~14 |

| C=O (ester) | - | ~165 |

| C=O (ring) | - | ~160 |

| C2 (ring) | - | ~150 |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, is instrumental in identifying the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The ester carbonyl (C=O) and the lactone carbonyl (C=O) of the benzoxazinone ring are expected to show intense peaks in the region of 1700-1800 cm⁻¹. Additionally, characteristic absorptions for the C-O stretching of the ester and the ether linkage within the ring, as well as C=C stretching vibrations of the aromatic ring, will be present. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While carbonyl stretching vibrations are also visible in the Raman spectrum, aromatic ring vibrations often produce strong and characteristic signals, aiding in the confirmation of the benzoxazinone core. A computational and experimental study on related benzoxazinones has demonstrated the utility of combining FT-IR and Raman spectroscopy for a complete vibrational analysis. ias.ac.in

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O Stretch (Ester) | ~1750 | Active |

| C=O Stretch (Lactone) | ~1720 | Active |

| C-O Stretch | 1200 - 1300 | Active |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Aromatic C-H Stretch | >3000 | Active |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of fragmentation patterns.

HRMS: An accurate mass measurement of the molecular ion peak of this compound would provide its elemental formula, confirming the expected atomic composition.

Fragmentation Pathway Analysis: Upon electron impact ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. The ethoxycarbonyl group is a likely site for initial fragmentation, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via a McLafferty rearrangement if a suitable gamma-hydrogen is available. The benzoxazinone core can also fragment in predictable ways, such as through the loss of carbon monoxide (CO) or carbon dioxide (CO₂). The analysis of these fragment ions allows for the reconstruction of the molecular structure. The structural elucidation of reaction products of this compound has been supported by mass spectroscopy. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazinone ring system, containing a conjugated π-electron system, is expected to exhibit characteristic absorption bands in the UV region. A study involving theoretical calculations on related benzoxazinones indicates that intramolecular electronic transitions are expected. ias.ac.in The position and intensity of these absorption maxima are sensitive to the solvent environment and can provide insights into the electronic structure of the molecule.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one at the atomic level. These methods provide a robust framework for understanding the molecule's geometry, stability, and electronic nature.

The initial step in the computational analysis of this compound involves geometry optimization. This process seeks to identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The benzoxazinone (B8607429) core is largely planar, and a key conformational variable is the orientation of the ethoxycarbonyl group at the 2-position relative to this ring system.

The electronic structure of this compound governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO indicates the most probable site for accepting an electron from a nucleophile. nih.gov

For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the oxygen atoms. The LUMO, conversely, is anticipated to be localized on the electrophilic centers of the molecule. Experimental studies show that the compound reacts with nucleophiles at the C2 and C4 positions of the benzoxazinone ring. researchgate.net This suggests that the LUMO has significant contributions from these carbon atoms, making them susceptible to nucleophilic attack.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) highlight electron-deficient areas susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the carbonyl oxygen atoms and positive potential concentrated around the C2 and C4 carbonyl carbons, corroborating the predictions from FMO theory and experimental reactivity.

Reaction Mechanism Prediction and Energy Profile Construction

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. For this compound, this involves modeling its reactions with various nucleophiles, as has been explored experimentally. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.

For instance, the reaction with a nucleophile can proceed via attack at either the C2 or C4 position, leading to ring-opening. DFT calculations can determine the activation energy for each pathway. The path with the lower activation barrier is the kinetically favored one. These calculations can rationalize why certain products are formed preferentially under specific reaction conditions. While specific energy profiles for this compound are not published, the general mechanism involves the formation of a tetrahedral intermediate, followed by ring cleavage. The relative stability of the possible intermediates and transition states, which can be quantified through computation, dictates the final product distribution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound, particularly in a solvent, would reveal information about its conformational flexibility, solvation dynamics, and intermolecular interactions.

Such simulations could track the rotation of the ethoxycarbonyl group and the vibrational modes of the benzoxazinone ring system. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture from geometry optimization. Although specific MD simulation studies on this compound are not documented in the literature, this technique is widely used for similar molecules to understand their behavior in biological systems or as materials.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For a class of compounds like benzoxazinones, a QSRR model could be developed to predict their reactivity towards a particular nucleophile based on a set of calculated molecular descriptors.

The process involves:

Dataset Assembly: A series of related benzoxazinone derivatives with experimentally measured reaction rates is compiled.

Descriptor Calculation: For each molecule in the series, a variety of numerical descriptors are calculated using computational software. These can be categorized as constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity. nih.gov

Validation: The predictive power of the model is assessed using statistical validation techniques. nih.gov

While a specific QSRR model for the reactivity of this compound is not available, QSAR (the activity-focused counterpart to QSRR) studies have been performed on benzoxazinone derivatives to predict their biological activity. nih.gov These studies demonstrate the utility of the approach within this class of compounds.

Applications of 2 Ethoxycarbonyl 4h 3,1 Benzoxazin 4 One As a Synthetic Precursor in Chemical Synthesis and Materials Science

Building Block for the Synthesis of Diverse Heterocyclic Scaffolds

2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one serves as a key starting material for synthesizing a variety of heterocyclic compounds. Its utility stems from the presence of two electrophilic centers within the oxazinone ring, which are susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization reactions to form new molecular frameworks. mdpi.com

The most prominent application of this compound is in the synthesis of quinazoline (B50416) and quinazolinone derivatives. researchgate.net These scaffolds are of significant interest in medicinal chemistry and chemical biology. The benzoxazinone (B8607429) acts as a semi-acid anhydride (B1165640), reacting with a wide array of nitrogen nucleophiles. researchgate.net The general mechanism involves the initial attack of the nucleophile on the C4-carbonyl or the C2-position of the benzoxazinone, leading to the opening of the oxazinone ring to form an intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. nih.govuomosul.edu.iq

This reactivity has been exploited to create extensive libraries of quinazolinones by reacting the parent benzoxazinone with various nucleophiles, including:

Primary Amines and Anilines: Reaction with aromatic amines such as p-toluidine (B81030) or p-anisidine (B42471) in boiling ethanol (B145695) leads to the formation of intermediate N-substituted benzamides, which can be thermally cyclized to the corresponding 3-substituted quinazolin-4-ones. nih.gov

Hydrazine (B178648) Hydrate (B1144303): Treatment with hydrazine hydrate results in the formation of 3-aminoquinazolinone derivatives. researchgate.net

Amino Alcohols: The reaction with ethanolamine (B43304) first produces an open-chain benzamide (B126) intermediate, which upon heating, cyclizes to form a hydroxyethyl-substituted quinazolinone. nih.govresearchgate.net

Amino Acids: Various amino acids can be used as nucleophiles to introduce diverse functionality onto the quinazolinone core. nih.gov

Diamines: Reagents like o-phenylenediamine (B120857) can react to form tetracyclic products, such as benzimidazo[1,2-c]quinazolines. researchgate.netnih.gov

The table below summarizes the reaction of this compound with selected nitrogen nucleophiles to produce quinazolinone derivatives.

| Nucleophile | Reaction Conditions | Resulting Product Class | Reference |

| Ethanolamine | Reflux in ethanol, then heating | 2-Ethoxy-3-(β-hydroxyethyl)quinazolin-4-one | nih.govresearchgate.net |

| p-Toluidine | Reflux in ethanol, then thermal cyclization | 2-Ethoxy-3-(4-methylphenyl)quinazolin-4-one | nih.gov |

| Hydrazine Hydrate | Reflux in ethanol | 3-Amino-2-ethoxycarbonylquinazolin-4(3H)-one | researchgate.net |

| o-Phenylenediamine | Reflux in ethanol | 2-Ethoxy-benzimidazo[1,2-c]quinazoline | nih.govresearchgate.net |

| p-Aminobenzoic acid | Reflux in butanol | 4-[2-Ethoxy-4-quinazolon-3-yl]benzoic acid | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

The utility of the benzoxazinone scaffold extends beyond quinazolinone synthesis. As a class of compounds, benzoxazin-4-ones can be transformed into other valuable heterocyclic systems. nih.gov While direct, high-yield conversions of this compound specifically into simple indoles or oxazolines are not extensively detailed, the underlying chemistry permits such transformations. Literature suggests that synthetically useful multi-substituted indoles and 2,5-disubstituted oxazolines can be prepared from benzoxazin-4-one precursors under suitable conditions. nih.gov

Furthermore, related ring transformations have been demonstrated. For instance, the reaction of a similar 2-substituted-4H-3,1-benzoxazin-4-one with hydroxylamine (B1172632) hydrochloride does not yield a simple quinazolinone but instead produces a 3-hydroxy-2-isoxazoline-5-yl-4(3H)-quinazolinone. raco.cat This reaction showcases the versatility of the benzoxazinone ring to act as a synthon for more complex, fused heterocyclic systems by undergoing ring-opening followed by an alternative cyclization pathway.

Utilization in Polymer Chemistry and Advanced Material Design

While the primary focus of research on this compound has been in small molecule synthesis, the broader class of 1,3-benzoxazin-4-ones is recognized for its potential in the preparation of functional polymers. nih.gov

It is important to distinguish between benzoxazin-4-ones and the structurally different benzoxazines. Polybenzoxazines are a class of high-performance thermosetting polymers formed through the thermally induced, catalyst-free ring-opening polymerization of benzoxazine (B1645224) monomers. nih.govmdpi.com These materials are known for their excellent thermal stability and mechanical properties. nih.gov

The direct incorporation or polymerization of this compound into traditional polybenzoxazine networks is not a commonly documented application. The polymerization mechanism of benzoxazines involves the oxazine (B8389632) ring, which is structurally different from the oxazin-4-one (B404625) ring system. However, some related heterocyclic structures, like 2-thioxo-5-oxazolidones, have been noted to be unstable and can polymerize at room temperature, suggesting a potential for polymerization in related scaffolds under certain conditions. researchgate.net

The reactivity of the benzoxazin-4-one ring suggests its potential use as a functional monomer or cross-linking agent. The ability of the ring to react with nucleophiles, such as amines, could theoretically be used to form polymer chains or cross-link existing ones. Despite this theoretical potential, specific examples detailing the use of this compound as a functional monomer or a dedicated cross-linking agent in polymer chemistry are not prominent in the surveyed scientific literature.

Design of Chemical Probes and Research Tools (Non-Biological Activity Focus)

The benzoxazin-4-one core is a recognized scaffold in the development of chemical probes, particularly for biological applications. For example, alkyne-tagged benzoxazin-4-ones have been successfully developed as activity-based probes (ABPs) for the covalent labeling and profiling of serine proteases. nih.gov These probes utilize the reactivity of the benzoxazinone ring to form a covalent bond with the active site of the target enzyme.

However, the application of this compound for the design of chemical probes and research tools with a strict non-biological focus is not described in the available literature. The primary utility of this scaffold in probe design appears to be linked to its ability to act as a reactive warhead for targeting biological macromolecules.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-Ethoxycarbonyl-4H-3,1-benzoxazin-4-one and its derivatives will increasingly prioritize sustainability. Traditional synthetic methods often rely on harsh conditions and volatile organic solvents. researchgate.netrsc.org Emerging research is focused on adopting green chemistry principles to minimize environmental impact.

Key areas of development include:

Microwave-Assisted Synthesis: This technique offers significant advantages over conventional heating, such as drastically reduced reaction times, improved yields, and enhanced purity. arkat-usa.orgnih.gov Microwave irradiation can uniformly and rapidly heat the reaction mixture, accelerating the cyclization of precursors like N-acylanthranilic acids. uaeh.edu.mxdoaj.org The application of microwave-assisted protocols to the synthesis of this compound from anthranilic acid and diethyl oxalate (B1200264) could offer a more energy-efficient route. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of acoustic cavitation to drive chemical reactions. youtube.com This method can promote reactions at lower temperatures and often without the need for catalysts, reducing both energy consumption and chemical waste. researchgate.netmdpi.com Ultrasound has been successfully used for the green synthesis of related benzoxazole (B165842) and benzoxazine (B1645224) structures, sometimes in aqueous or solvent-free conditions. nih.govias.ac.in Exploring its use could lead to a highly efficient and environmentally benign synthesis of the title compound.

Solvent-Free and Heterogeneous Catalysis: Eliminating organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions, potentially combining microwave or ultrasound irradiation, is a promising avenue. researchgate.net Furthermore, the development of reusable heterogeneous catalysts, such as Indion 190 resin which has been used for benzoxazole synthesis, could replace traditional homogeneous catalysts, simplifying product purification and minimizing waste. ias.ac.in

The table below summarizes potential green synthetic approaches applicable to this compound.

| Green Technology | Potential Advantages | Relevant Findings for Related Structures |

| Microwave Irradiation | Reduced reaction time, higher yields, energy efficiency. | Efficient synthesis of benzoxazinediones and other doaj.orgresearchgate.netoxazine (B8389632) derivatives. arkat-usa.orgdoaj.org |

| Ultrasound Irradiation | Energy conservation, reduced waste, milder conditions. | Green synthesis of benzoxazoles and 2-oxo-benzo doaj.orgresearchgate.netoxazines, often in water. researchgate.netnih.gov |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced waste. | Use of Indion 190 resin for benzoxazole synthesis. ias.ac.in |

| Solvent-Free Conditions | Elimination of volatile organic compounds (VOCs), reduced environmental impact. | Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is typically characterized by nucleophilic attack at the C2 or C4 carbonyl carbons, leading to ring-opening and subsequent rearrangement, often yielding quinazolinone derivatives. researchgate.netraco.cat While reactions with nitrogen nucleophiles like amines and hydrazines are well-documented researchgate.net, future research will delve into more novel reactivity patterns.

Emerging areas of exploration include:

Reactions with Carbon Nucleophiles: While some reactions with active methylene (B1212753) compounds have been reported for other benzoxazinones semanticscholar.org, a systematic study of the reaction of this compound with a wider range of carbon nucleophiles (e.g., organometallic reagents, enolates, ylides) is a frontier. Such transformations could lead to novel C-C bond formations and the synthesis of unique heterocyclic scaffolds not accessible through traditional routes.

Transition-Metal Catalyzed Reactions: Modern synthetic methods like palladium-catalyzed cross-coupling and C-H activation could unlock unprecedented transformations. researchgate.net For instance, using the benzoxazinone (B8607429) core as a substrate in coupling reactions could lead to direct functionalization of the aromatic ring or novel ring transformations.

Photoredox and Electrochemical Catalysis: These modern synthetic tools can generate highly reactive intermediates under mild conditions. rsc.org Applying photoredox or electrochemical strategies to this compound could reveal new reaction pathways, potentially involving radical intermediates, leading to completely new molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, scalability, and the ability to generate hazardous reagents on demand. youtube.comyoutube.com

Continuous Flow Synthesis: The synthesis of this compound and its subsequent transformations are well-suited for adaptation to flow chemistry. A multi-step flow process could enable the synthesis, reaction with nucleophiles, and purification in a single, streamlined operation. acs.org This approach is particularly advantageous for handling unstable intermediates and improving the safety and efficiency of reactions that are difficult to scale up in batch mode. nih.govnih.gov

Automated Synthesis Platforms: For drug discovery and materials science, the ability to rapidly generate libraries of compounds is crucial. Automated synthesis platforms, often utilizing solid-phase synthesis, can create large numbers of derivatives from a common scaffold. researchgate.net The this compound scaffold could be anchored to a solid support, allowing for automated, parallel reactions with a diverse set of nucleophiles to quickly build libraries of quinazolinone derivatives for biological screening.

Advanced Spectroscopic Studies for In-situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. While final products are routinely characterized by standard spectroscopic methods like NMR and IR researchgate.netsigmaaldrich.com, the future lies in monitoring reactions in real-time.

In-situ NMR and IR Spectroscopy: The use of process analytical technology (PAT), such as in-situ NMR and FT-IR, can provide real-time data on the concentration of reactants, intermediates, and products. This allows for precise determination of reaction kinetics and endpoints, leading to optimized conditions and a deeper mechanistic understanding of the formation and subsequent reactions of this compound.

Benchtop NMR for High-Throughput Screening: The advent of compact, cryogen-free benchtop NMR spectrometers facilitates high-throughput reaction analysis. mdpi.com This technology could be applied to rapidly screen catalysts, solvents, and reaction conditions for the synthesis and derivatization of the title compound, significantly accelerating methods development. As demonstrated in the synthesis of fluorinated pyrazoles, NMR can provide quantitative mechanistic insight without the need for deuterated solvents. mdpi.com

Synergistic Application of Computational and Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis represents a powerful paradigm for modern chemical research. thieme-connect.com This synergistic approach enables the rational design of new molecules with desired properties, rather than relying on traditional trial-and-error discovery.

Predicting Reactivity and Mechanisms: Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of nucleophilic attacks on the this compound scaffold. nih.govmdpi.com This can guide experimental work by identifying the most promising reaction conditions and substrates.

Rational Design of Functional Molecules: The title compound is a key precursor to quinazolinones, a class of heterocycles with significant pharmacological activity. nih.govnih.gov By using computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can design novel derivatives with enhanced biological activity against specific targets, such as enzymes or receptors. nih.govfrontiersin.orgresearchgate.net This in silico screening process can prioritize which derivatives to synthesize, saving significant time and resources. Recent studies on benzoxazinone-based inhibitors have successfully used this approach to design and optimize compounds for specific biological targets. nih.govacs.org This strategy provides a clear roadmap for the rational design of new therapeutic agents starting from this compound.

Q & A

Q. What are the established synthetic routes for 2-ethoxycarbonyl-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclodehydration of substituted anthranilic acid derivatives. A general approach includes:

Starting Material : Ethoxycarbonyl-substituted anthranilic acid or its acyl chloride.

Cyclization : Use of acetic anhydride or thionyl chloride under reflux (e.g., 30–180°C, 8–24 hours) to form the benzoxazinone core .

Key Variables :

- Temperature : Higher temperatures (>150°C) accelerate cyclization but may degrade sensitive functional groups.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride acts as both solvent and reagent .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- IR Spectroscopy :

- Absorptions at ~1720–1740 cm⁻¹ (C=O stretch of ethoxycarbonyl) and ~1650 cm⁻¹ (C=N of oxazine ring) confirm core structure .

- ¹H NMR :

- Mass Spectrometry :

- Molecular ion peak at m/z 219 (C₁₁H₉NO₄⁺) and fragment ions (e.g., loss of CO₂Et group) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-ethoxycarbonyl group influence reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

- Steric Hindrance : The bulky ethoxycarbonyl group at position 2 slows nucleophilic attack at the adjacent carbonyl carbon, favoring alternative reaction pathways (e.g., hydrazide formation over aminolysis) .

- Electronic Effects : The electron-withdrawing nature of the ethoxycarbonyl group polarizes the oxazine ring, enhancing electrophilicity at position 4.

- Experimental Validation :

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock 4.0 or similar tools to model interactions with targets like neutrophil elastase (IC₅₀ ~44 nM for analogs) .

- Parameters :

- Validation : Compare docking scores with experimental IC₅₀ values of analogs (e.g., 2-bromophenyl derivatives) .

Q. How can structural modifications at the 2-position enhance selectivity for serine protease inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Deficient Groups (e.g., halogens, nitro): Increase electrophilicity at the oxazine ring, enhancing covalent binding to protease active sites .

- Bulkier Substituents : Improve selectivity by sterically blocking off-target interactions (e.g., 2-iodophenyl derivatives show 10× selectivity for C1r over trypsin) .

- Experimental Design :

Q. How to resolve contradictions in reported biological activities of benzoxazinone derivatives?

Methodological Answer:

- Case Study : Discrepancies in antimicrobial activity across studies may arise from:

- Purity Differences : HPLC-grade (>95%) vs. crude samples .

- Assay Conditions : Variations in microbial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) .

- Resolution Strategy :

Q. What are the challenges in scaling up benzoxazinone synthesis, and how are they mitigated?

Methodological Answer:

- Key Challenges :

- Solutions :

- Use jacketed reactors with precise temperature control.

- Optimize recrystallization solvents (e.g., methanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.